molecular formula C19H16N4O5 B11320279 N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Cat. No.: B11320279
M. Wt: 380.4 g/mol
InChI Key: LCIPDHIBKOFRKD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide: is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with appropriate amines.

    Coupling Reactions: The final step involves coupling the benzodioxole and triazine intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated triazine derivatives.

    Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers or organic electronic materials.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of fluorescent probes for imaging applications.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with enzymes or receptors, inhibiting or activating their function.

    Pathways Involved: The compound could modulate signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular activity.

Comparison with Similar Compounds

Uniqueness:

  • Structural Features: The presence of the methoxy group in N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide distinguishes it from its analogs, potentially altering its reactivity and interaction with biological targets.
  • Reactivity: The methoxy group can influence the compound’s electronic properties, making it more or less reactive in certain chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide

InChI

InChI=1S/C19H16N4O5/c1-26-14-5-2-12(3-6-14)15-9-20-23(19(25)22-15)10-18(24)21-13-4-7-16-17(8-13)28-11-27-16/h2-9H,10-11H2,1H3,(H,21,24)

InChI Key

LCIPDHIBKOFRKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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